molecular formula C16H24N2O4S B4394105 N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide

N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide

Cat. No.: B4394105
M. Wt: 340.4 g/mol
InChI Key: DJWYTNZNJZZRJD-UHFFFAOYSA-N
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Description

N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzenesulfonamide group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzenesulfonamide with N-butyl-2-oxo-1-pyrrolidineethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The mixture is then heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Lacks the pyrrolidine ring and has different chemical properties.

    4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the butyl chain.

Uniqueness

N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrrolidine ring and the butyl chain distinguishes it from other sulfonamide derivatives, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-2-3-10-17-23(20,21)15-8-6-14(7-9-15)22-13-16(19)18-11-4-5-12-18/h6-9,17H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWYTNZNJZZRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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